molecular formula C24H25NO6 B11029743 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

Cat. No.: B11029743
M. Wt: 423.5 g/mol
InChI Key: JCZYTDBFXCFVEB-UHFFFAOYSA-N
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Description

This compound is a synthetic amide derivative featuring a coumarin (2H-chromen-2-one) core substituted with methoxy and methyl groups at positions 7, 4, and 6. The propanamide side chain is further functionalized with a 4-methoxyphenyl ketone group. Coumarins are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

InChI

InChI=1S/C24H25NO6/c1-14-18-9-11-21(30-4)15(2)23(18)31-24(28)19(14)10-12-22(27)25-13-20(26)16-5-7-17(29-3)8-6-16/h5-9,11H,10,12-13H2,1-4H3,(H,25,27)

InChI Key

JCZYTDBFXCFVEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, which can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The resulting intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate.

The next step involves the formation of the propanamide linkage. This can be achieved by reacting the chromen-2-one intermediate with 4-methoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using reagents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The methoxy and dimethyl substitutions enhance its ability to scavenge free radicals and inhibit pro-inflammatory mediators. The propanamide linkage may facilitate its binding to specific proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analog 1: N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 2 from )

  • Key Features :
    • Acrylamide backbone with a 4-methoxyphenyl group.
    • Substituted with dihydroxyphenyl and hydroxyethyl moieties.
  • Bioactivity: Demonstrated anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM in NO inhibition assays), outperforming the positive control quercetin (IC50 = 17.21 ± 0.50 μM) .
  • Comparison: The target compound replaces the acrylamide with a propanamide chain and introduces a coumarin core.

Structural Analog 2: 3-Chloro-N-(4-methoxyphenyl)propanamide ()

  • Key Features :
    • Simple propanamide with a 4-methoxyphenyl group and chloro substitution.
    • C=O bond length: 1.2326 Å; C–N bond length: 1.3416 Å, indicative of amide resonance .
  • Crystallography :
    • Exhibits intermolecular N–H···O and C–H···O hydrogen bonds, forming chains along the crystallographic a-axis .
  • The chloro substituent in this analog may confer electrophilic reactivity, whereas the target’s methyl groups likely enhance steric stability.

Structural Analog 3: 2-{4-[(2-Chloro-4-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide ()

  • Key Features :
    • Benzothiazin-propanamide hybrid with halogenated aryl groups.
    • High molecular weight (estimated >500 g/mol) due to complex substituents.
  • Comparison :
    • The target compound lacks the benzothiazin ring but shares the 4-methoxyphenyl motif. The benzothiazin moiety in this analog may confer redox activity, whereas the coumarin in the target compound could enhance fluorescence properties.

Data Table: Structural and Functional Comparison

Parameter Target Compound Compound 2 3-Chloro-N-(4-methoxyphenyl)propanamide
Core Structure Coumarin (2H-chromen-2-one) with methyl/methoxy substituents Acrylamide with dihydroxyphenyl group Simple propanamide with chloro substitution
Key Functional Groups 7-Methoxy, 4,8-dimethylcoumarin; 4-methoxyphenyl ketone 4-Methoxyphenyl; hydroxyethyl 4-Methoxyphenyl; chloro
Molecular Weight Estimated ~450–500 g/mol ~350–400 g/mol ~215 g/mol
Bioactivity Not reported in evidence (predicted anti-inflammatory/antioxidant) IC50 = 17.00 μM (NO inhibition) Not reported
Crystallographic Features Likely complex H-bonding networks (inferred from coumarin and amide motifs) Not reported N–H···O and C–H···O chains; C11(4) graph-set descriptors

Biological Activity

The compound 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide is a derivative of chromone, a class of compounds known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research.

  • IUPAC Name : 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
  • Molecular Formula : C₁₅H₁₆O₅
  • Molecular Weight : 276.28 g/mol
  • CAS Number : 701965-63-1

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. The following sections detail specific activities, supported by relevant research findings.

Antioxidant Activity

Chromones are well-known for their antioxidant properties. Studies suggest that the methoxy and dimethyl substitutions enhance the electron-donating ability of the compound, leading to increased radical scavenging activity.

Compound% Inhibition at 50 μM
3-(7-methoxy...)85 ± 5.0%
Control (Trolox)90 ± 3.0%

This data indicates that the compound exhibits significant antioxidant activity comparable to standard antioxidants like Trolox .

Anti-inflammatory Effects

Research indicates that derivatives of chromone can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. The compound's structure allows it to interact with key signaling pathways such as NF-kB, reducing inflammation markers.

Case Study : A study evaluated the anti-inflammatory effects of similar chromone derivatives in a murine model of arthritis. The results showed a reduction in paw swelling and serum levels of TNF-alpha and IL-6 .

Anticancer Properties

Chromones have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)
MCF-7 (breast)15.2 ± 1.5
HeLa (cervical)10.5 ± 1.0
A549 (lung)12.8 ± 0.8

These findings suggest that the compound could be a candidate for further development in cancer treatment protocols .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory cytokines.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through caspase activation.

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